

5-Bromo-7-iodo-1H-indazole structure and chemical properties

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Compound of Interest

Compound Name: **5-Bromo-7-iodo-1H-indazole**

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An In-Depth Technical Guide to **5-Bromo-7-iodo-1H-indazole**: A Differentiated Building Block for Kinase Inhibitor Discovery

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system, a bioisostere of indole, has emerged as a "privileged scaffold" in modern medicinal chemistry.^[1] Its unique combination of a hydrogen bond donor (N1-H) and an additional nitrogen atom as a hydrogen bond acceptor gives it a distinct electronic profile, allowing it to mimic the purine core of ATP. This property makes it an exceptional hinge-binding motif for protein kinase inhibitors, a class of drugs that has revolutionized oncology.^{[2][3]} Numerous FDA-approved kinase inhibitors, such as pazopanib and axitinib, feature the indazole core, validating its importance in drug design.^[4]

While the indazole scaffold itself is valuable, the strategic placement of functional groups is paramount for tuning selectivity, potency, and pharmacokinetic properties. **5-Bromo-7-iodo-1H-indazole** represents a particularly sophisticated building block for drug discovery. The presence of two different halogens at specific positions on the benzene ring provides an orthogonal handle for sequential, site-selective derivatization through palladium-catalyzed cross-coupling reactions. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the structure, properties, synthesis, and strategic application of this key intermediate.

Physicochemical and Structural Characteristics

5-Bromo-7-iodo-1H-indazole is a solid at room temperature, typically supplied with a purity of 95% or higher.^[5] Its structure combines the indazole core with a bromine atom at the C5 position and an iodine atom at the C7 position.

Table 1: Physicochemical Properties of **5-Bromo-7-iodo-1H-indazole**

Property	Value	Source(s)
CAS Number	953410-86-1	[5]
Molecular Formula	C ₇ H ₄ BrIN ₂	[6]
Molecular Weight	322.93 g/mol	[6]
IUPAC Name	5-bromo-7-iodo-1H-indazole	[5]
Physical Form	Solid	[5]
Melting Point	Data not publicly available. For reference, the related 5-bromo-3-iodo-1H-indazole melts at ~196 °C. ^[7]	N/A
Storage Conditions	Keep in a dark place, sealed in a dry environment at room temperature.	[5]

Structural Diagram

Caption: Chemical structure of **5-Bromo-7-iodo-1H-indazole**.

Spectroscopic Profile

While experimental NMR and mass spectrometry data for **5-Bromo-7-iodo-1H-indazole** are not readily available in public databases, the expected spectral characteristics can be inferred from related structures.

- ^1H NMR: The spectrum is expected to show three signals in the aromatic region corresponding to the protons at C3, C4, and C6. The N1-H proton will appear as a broad singlet, typically downfield.
- ^{13}C NMR: The spectrum should display seven distinct signals for the carbon atoms of the bicyclic core. The carbons attached to the halogens (C5 and C7) will have their chemical shifts significantly influenced by the electronegativity and anisotropic effects of bromine and iodine.
- Mass Spectrometry: The high-resolution mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom ($^{19}\text{Br}/^{81}\text{Br}$ in an approximate 1:1 ratio) and one iodine atom (monoisotopic ^{127}I). The expected monoisotopic mass for the molecular ion $[\text{M}+\text{H}]^+$ is approximately 322.8675 m/z.[8]

Synthesis and Purification: A Strategic Approach

A robust synthesis of **5-Bromo-7-iodo-1H-indazole** is crucial for its application as a reliable building block. While a specific, published protocol for this exact molecule is scarce, a logical and field-proven two-step sequence can be designed starting from commercially available 4-bromo-2-methylaniline.

Caption: Synthetic workflow for **5-Bromo-7-iodo-1H-indazole**.

Experimental Protocol

Part 1: Synthesis of 5-Bromo-1H-indazole[9]

This procedure is based on a well-established method for indazole synthesis from ortho-toluidine derivatives.

- Acetylation: Dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 40 °C. Stir for 1 hour.
- Cyclization: Add potassium acetate (0.3 eq) and isoamyl nitrite (1.5 eq) to the solution. Heat the mixture to reflux (approx. 68 °C) for 20 hours.

- Causality Insight: Isoamyl nitrite serves as the diazotizing agent, converting the amino group into a diazonium salt in situ. The subsequent intramolecular cyclization is facilitated by the acetate base, leading to the formation of the indazole ring.
- Workup and Isolation: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Add water and perform an aqueous workup with ethyl acetate extraction. The organic layers are combined, dried over magnesium sulfate, and concentrated.
- Purification: Purify the crude product by silica gel chromatography using a heptane/ethyl acetate gradient to yield 5-bromo-1H-indazole as a solid.

Part 2: Regioselective Iodination of 5-Bromo-1H-indazole

This step leverages the principles of electrophilic aromatic substitution on the indazole ring, directed to the C7 position.

- Reaction Setup: Dissolve 5-bromo-1H-indazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add N-Iodosuccinimide (NIS) (1.2-1.5 eq) to the solution.
 - Causality Insight: NIS is a mild and effective electrophilic iodinating agent. The electron-donating nature of the indazole ring activates it towards electrophilic substitution. While C3 is also a potential site for substitution, studies on related systems show that halogenation can be directed to C7 under specific conditions, likely influenced by the directing effect of the existing C5-bromo substituent and steric factors.[\[2\]](#)[\[10\]](#)
- Reaction Execution: Stir the mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
- Workup and Isolation: Upon completion, pour the reaction mixture into water. If a precipitate forms, filter the solid. If not, extract the aqueous phase with an organic solvent like ethyl acetate.
- Purification: Wash the collected solid or the combined organic extracts with aqueous sodium thiosulfate solution to remove any remaining iodine, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum. The crude product can be purified by column chromatography or recrystallization to yield **5-Bromo-7-iodo-1H-indazole**.

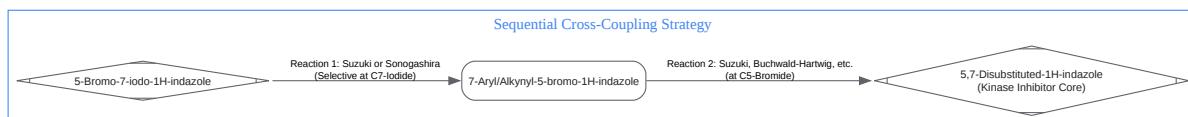
Chemical Reactivity and Strategic Derivatization

The primary value of **5-Bromo-7-iodo-1H-indazole** lies in the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond.[11][12] This reactivity differential allows for selective, sequential functionalization.

Reactivity Order: C–I > C–Br

This enables a powerful synthetic strategy:

- First Coupling (at C7): A Sonogashira or Suzuki reaction can be performed under mild conditions that selectively activate the C-I bond, leaving the C-Br bond untouched.[11][13]
- Second Coupling (at C5): The resulting 7-substituted-5-bromo-1H-indazole can then undergo a second cross-coupling reaction under more forcing conditions to modify the C5 position.



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Caption: Orthogonal reactivity enabling sequential drug scaffold synthesis.

Typical Cross-Coupling Protocols

Protocol 1: Selective Sonogashira Coupling at the C7-Iodo Position[11][14]

- Setup: To a degassed solution of **5-Bromo-7-iodo-1H-indazole** (1.0 eq) and the desired terminal alkyne (1.2 eq) in a solvent like THF or DMF, add $\text{Pd}(\text{PPh}_3)_4$ (0.02 eq) and CuI (0.04 eq).

- Execution: Add a base, such as triethylamine or diisopropylethylamine (2.0-3.0 eq). Stir the reaction at room temperature until the starting material is consumed.
- Workup: Filter the reaction mixture through celite, concentrate the filtrate, and purify by column chromatography to yield the 7-alkynyl-5-bromo-1H-indazole.

Protocol 2: Suzuki Coupling at the C5-Bromo Position[8][15]

- Setup: Combine the 7-substituted-5-bromo-1H-indazole (1.0 eq), an appropriate aryl or heteroaryl boronic acid/ester (1.5 eq), a palladium catalyst such as $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.05 eq), and a base like K_2CO_3 or Cs_2CO_3 (2.0 eq) in a solvent system (e.g., DME/water or Dioxane/water).
- Execution: Degas the mixture and heat to 80-100 °C under an inert atmosphere (N_2 or Ar) for 2-12 hours.
- Workup: After cooling, perform a standard aqueous workup with extraction. Dry the organic layer and concentrate. Purify by column chromatography.

Application in Drug Discovery: A Workflow for Kinase Inhibitors

5-Bromo-7-iodo-1H-indazole is an ideal starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns targeting protein kinases. The C7 position often probes a deep, hydrophobic pocket near the gatekeeper residue in the ATP-binding site, while the C5 position typically extends towards the solvent-exposed region, allowing for modifications that improve solubility and cell permeability.[3]

A typical workflow involves using the sequential coupling strategy to build a library of diverse inhibitors for Structure-Activity Relationship (SAR) studies.

Caption: Drug discovery workflow utilizing **5-Bromo-7-iodo-1H-indazole**.

This approach allows for the systematic exploration of chemical space around the core indazole scaffold, enabling the rapid identification of potent and selective kinase inhibitors with desirable drug-like properties.

Safety and Handling

As a halogenated aromatic compound, **5-Bromo-7-iodo-1H-indazole** should be handled with appropriate care in a laboratory setting.

- Hazard Class: Acutely toxic. A safety data sheet for the compound indicates it is harmful if swallowed (H302).[\[5\]](#)
- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Bromo-7-iodo-1H-indazole is more than just another chemical intermediate; it is a strategically designed building block that offers a distinct advantage in the synthesis of complex molecular architectures. Its key feature—the differential reactivity of the C-I and C-Br bonds—provides medicinal chemists with a reliable and powerful tool for the sequential and site-selective elaboration of the indazole core. This capability is particularly valuable in the resource-intensive field of kinase inhibitor development, where the ability to systematically and efficiently probe structure-activity relationships is critical for success. By understanding its properties, synthesis, and reactivity, researchers can fully leverage this versatile scaffold to accelerate the discovery of next-generation therapeutics.

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